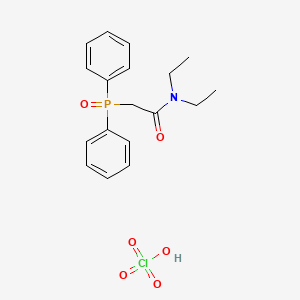
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diphenylphosphoryl-N,N-diethylacetamide;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in organic synthesis and its role in forming hybrid complexes with metals, which exhibit interesting photoluminescent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphoryl-N,N-diethylacetamide involves the reaction of diphenylphosphoryl chloride with N,N-diethylacetamide in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or methanol . The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Diphenylphosphoryl-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
2-Diphenylphosphoryl-N,N-diethylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-diphenylphosphoryl-N,N-diethylacetamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes exhibit unique photoluminescent properties due to the interaction between the metal ion and the ligand. The molecular targets include metal ions such as manganese, and the pathways involved include coordination chemistry and photophysical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphoryl-containing ligands such as:
- Diphenylphosphoryl chloride
- N,N-Diethylacetamide
- Phosphine oxides
Uniqueness
What sets 2-diphenylphosphoryl-N,N-diethylacetamide apart is its ability to form stable, photoluminescent complexes with metal ions. This property makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Propiedades
Número CAS |
90185-36-7 |
|---|---|
Fórmula molecular |
C18H23ClNO6P |
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid |
InChI |
InChI=1S/C18H22NO2P.ClHO4/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
KYXXPZDDRCCKMY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
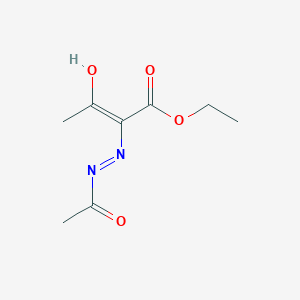
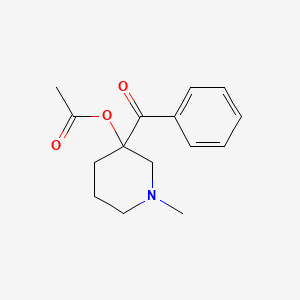

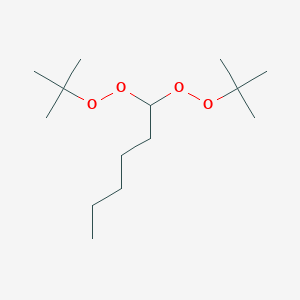
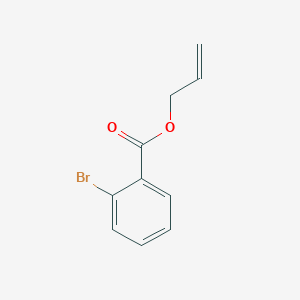
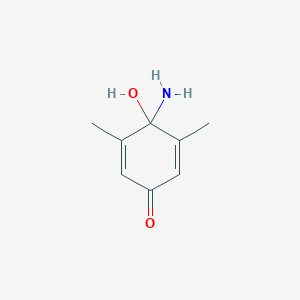
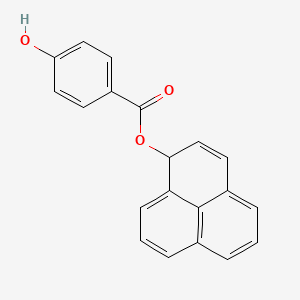
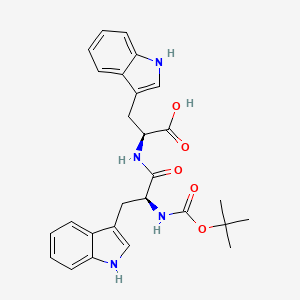

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)


